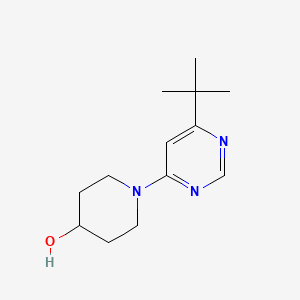

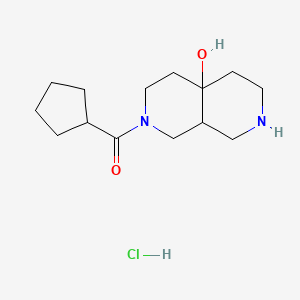

1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-ol

Overview

Description

Synthesis Analysis

Piperidine derivatives, such as “1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-ol”, are important synthetic fragments for designing drugs . They can be obtained via an efficient synthetic route in excellent yields and are characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of piperidine derivatives has been studied extensively . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Chemical Reactions Analysis

Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications

Targeted Protein Degradation

1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-ol: is utilized as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that target disease-causing proteins for degradation. The rigidity of the linker is crucial as it influences the three-dimensional orientation of the degrader, which is essential for the formation of the ternary complex with the target protein and E3 ubiquitin ligase .

Pharmaceutical Testing

This compound serves as a high-quality reference standard in pharmaceutical testing. Its well-defined structure and properties allow for accurate calibration in analytical methods, ensuring the reliability of pharmacokinetic and pharmacodynamic studies .

Material Science

In material science, 1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-ol finds application in the synthesis of biomedical materials, electronic materials, and energy materials. Its molecular structure can be incorporated into various compounds to enhance their stability and functionality.

Environmental Science

The compound’s role in environmental science is emerging, particularly in the study of environmental contaminants. Its chemical properties may be used to understand the behavior of similar organic compounds in the environment and to develop methods for their detection and remediation .

Biochemistry

In biochemistry, this chemical serves as a tool for understanding molecular interactions. It can be used to study enzyme-substrate relationships, receptor-ligand binding, and other biochemical pathways .

Pharmacology

1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-ol: is being explored for its potential in drug discovery. Its biological properties are of interest for the development of new medications, particularly in the areas of neuropharmacology and immunopharmacology.

Analytical Chemistry

The compound is significant in analytical chemistry, where it is used as a standard for calibrating instruments and validating analytical methods. Its consistent quality ensures the accuracy and precision of chemical analyses .

Industrial Applications

In the industrial sector, this compound’s applications are being investigated for the production of chemical conjugates. Its structural features make it suitable for creating complex molecules with specific functions, which can be used in various industrial processes .

Mechanism of Action

properties

IUPAC Name |

1-(6-tert-butylpyrimidin-4-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-13(2,3)11-8-12(15-9-14-11)16-6-4-10(17)5-7-16/h8-10,17H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKXEXGFZMHSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=N1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol](/img/structure/B1531525.png)

![1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531527.png)

![1-(prop-2-yn-1-yl)-5-(propan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531529.png)

![2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B1531531.png)

![1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1531532.png)

![6-Phenyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531535.png)

![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1531544.png)

![(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531546.png)

amine](/img/structure/B1531547.png)